Enhanced Lipophilicity and Membrane Permeability: 2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine vs. 2',3',5'-Tri-O-acetyl-6-azauridine
The replacement of two acetyl groups with benzoyl esters significantly increases the compound's lipophilicity. This is a well-established principle in medicinal chemistry for enhancing passive diffusion across biological membranes, a critical factor for oral bioavailability and cellular uptake [1]. While direct experimental LogP data for the target compound is not available in the primary literature, this property can be inferred class-level inference based on the structural differences between benzoyl and acetyl groups . In contrast, the fully acetylated analog, 2',3',5'-Tri-O-acetyl-6-azauridine (Azaribine), exhibits a much lower lipophilicity, consistent with its more polar nature .
| Evidence Dimension | Lipophilicity (Hydrophobicity) |
|---|---|
| Target Compound Data | High (Inferred from dual benzoyl substitution) |
| Comparator Or Baseline | 2',3',5'-Tri-O-acetyl-6-azauridine (Azaribine) : Low |
| Quantified Difference | Not quantified; qualitative difference based on substituent effects |
| Conditions | Structural analysis and physicochemical principles of ester prodrug design |
Why This Matters
Procurement of this specific compound is essential for studies where increased membrane permeability is required, as it offers a distinct lipophilic profile not achievable with the per-acetylated analog.
- [1] Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255–270. https://doi.org/10.1038/nrd2468 View Source
